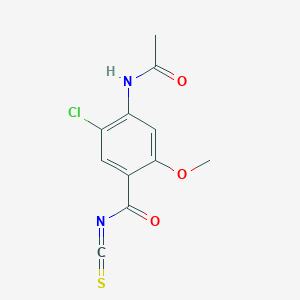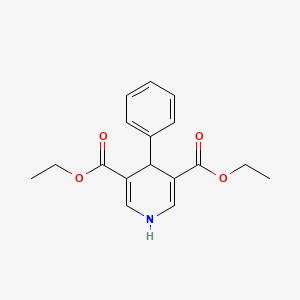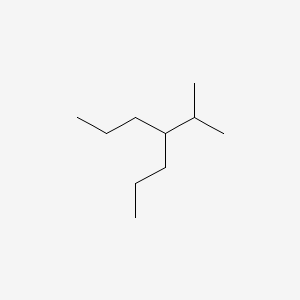
Heptane, 4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane, 4-(1-methylethyl)-, also known as 4-isopropylheptane, is an organic compound with the molecular formula C10H22. It is a branched alkane with a heptane backbone and an isopropyl group attached to the fourth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 4-(1-methylethyl)- can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, Heptane, 4-(1-methylethyl)- can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation adds an alkyl group to a molecule. These processes are carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane, 4-(1-methylethyl)- primarily undergoes substitution reactions due to the presence of saturated carbon atoms. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogenation, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This can be achieved using reagents such as chlorine gas or bromine in the presence of ultraviolet light or a radical initiator.
Oxidation Reactions: Oxidation of Heptane, 4-(1-methylethyl)- can be carried out using strong oxidizing agents like potassium permanganate or chromic acid. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.
Major Products Formed
Substitution Reactions: Halogenated derivatives such as 4-(1-chloromethylethyl)heptane or 4-(1-bromomethylethyl)heptane.
Oxidation Reactions: Carboxylic acids like 4-(1-methylethyl)heptanoic acid or ketones such as 4-(1-methylethyl)heptanone.
Applications De Recherche Scientifique
Heptane, 4-(1-methylethyl)- has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: It serves as a model compound for studying the behavior of alkanes in biological systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as a component in fuel formulations.
Mécanisme D'action
The mechanism of action of Heptane, 4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a non-polar hydrocarbon, it primarily affects the hydrophobic regions of biological membranes and proteins. Its effects are mediated through van der Waals interactions and hydrophobic forces, which can alter the structure and function of membrane proteins and lipid bilayers.
Comparaison Avec Des Composés Similaires
Heptane, 4-(1-methylethyl)- can be compared with other similar compounds such as:
Heptane: A straight-chain alkane with the formula C7H16. Unlike Heptane, 4-(1-methylethyl)-, it lacks branching and has different physical and chemical properties.
Isopropylheptane: Another branched alkane with a similar structure but different branching pattern.
Octane: An eight-carbon alkane with the formula C8H18. It has a higher molecular weight and different boiling and melting points compared to Heptane, 4-(1-methylethyl)-.
The uniqueness of Heptane, 4-(1-methylethyl)- lies in its specific branching pattern, which influences its reactivity and physical properties, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
52896-87-4 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
4-propan-2-ylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(8-6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
AZLAWGCUDHUQDB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


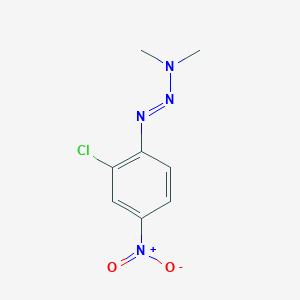
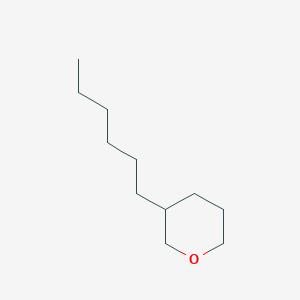
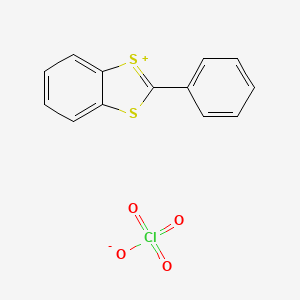
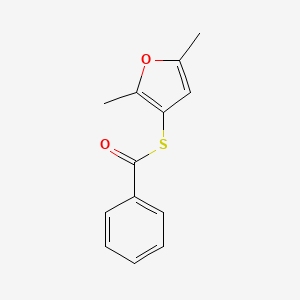
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
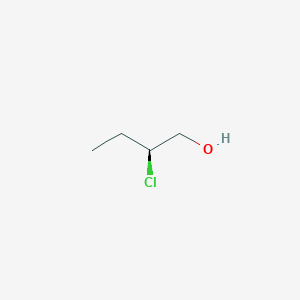

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

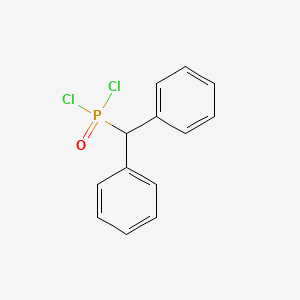

![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
